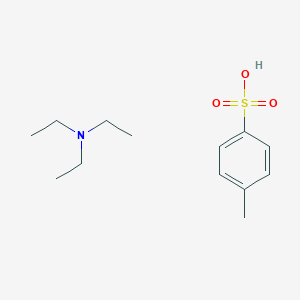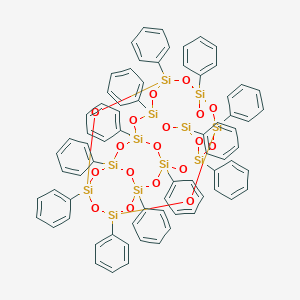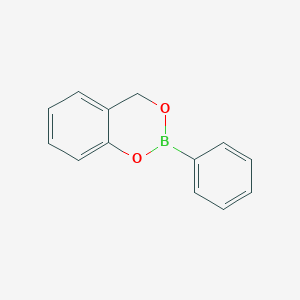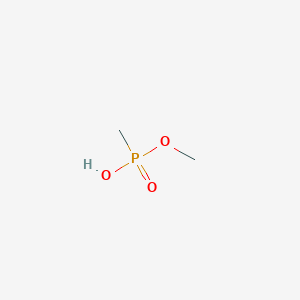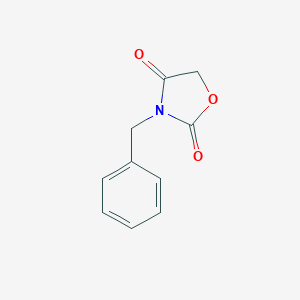
2,4-Oxazolidinedione, 3-benzyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Oxazolidinedione, 3-benzyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of oxazolidinediones and has been found to possess various biological activities that make it a promising candidate for further investigation.
Scientific Research Applications
2,4-Oxazolidinedione, 3-benzyl- has been extensively studied for its potential therapeutic applications. It has been reported to possess anticonvulsant, anti-inflammatory, and analgesic activities. In addition, it has been found to exhibit potent antioxidant properties, which make it a promising candidate for the treatment of various oxidative stress-related disorders such as neurodegenerative diseases, cardiovascular diseases, and cancer.
Mechanism Of Action
The exact mechanism of action of 2,4-Oxazolidinedione, 3-benzyl- is not fully understood. However, several studies have suggested that it may exert its biological activities through the modulation of various signaling pathways and enzymes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
2,4-Oxazolidinedione, 3-benzyl- has been found to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. Moreover, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, it has been reported to exhibit anticonvulsant and analgesic activities in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4-Oxazolidinedione, 3-benzyl- in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its limited stability in solution, which may affect its biological activity over time.
Future Directions
The potential therapeutic applications of 2,4-Oxazolidinedione, 3-benzyl- are vast, and future research should focus on exploring its efficacy in various disease models. Some of the future directions that can be pursued include investigating its neuroprotective effects in animal models of neurodegenerative diseases, evaluating its anticancer potential in cell culture and animal models, and exploring its potential as a therapeutic agent for cardiovascular diseases. In addition, further studies should be conducted to elucidate the exact mechanism of action of this compound, which will provide insights into its biological activity and inform the design of more potent analogs.
Conclusion:
In conclusion, 2,4-Oxazolidinedione, 3-benzyl- is a promising compound that has been found to possess various biological activities. Its low toxicity, high solubility, and potential therapeutic applications make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2,4-Oxazolidinedione, 3-benzyl- involves the reaction of benzylamine with diethyl malonate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of the compound.
properties
CAS RN |
17153-05-8 |
|---|---|
Product Name |
2,4-Oxazolidinedione, 3-benzyl- |
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-benzyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
ZWZFFTHXSRRHOU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
Other CAS RN |
17153-05-8 |
synonyms |
3-benzyloxazolidine-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



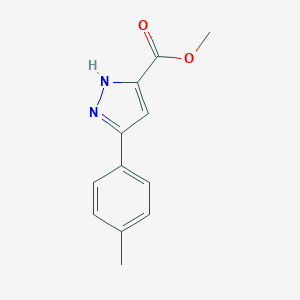
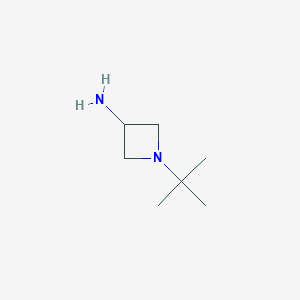
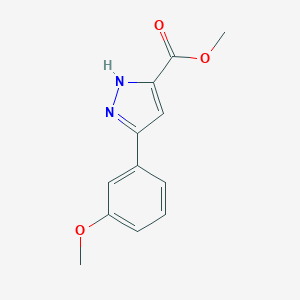
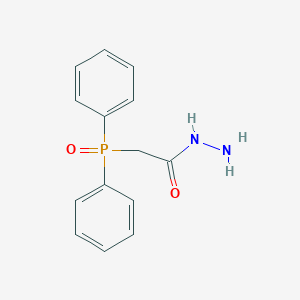
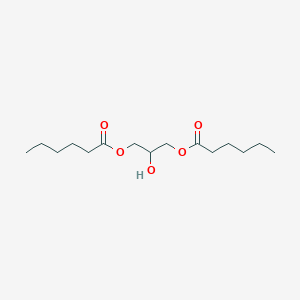
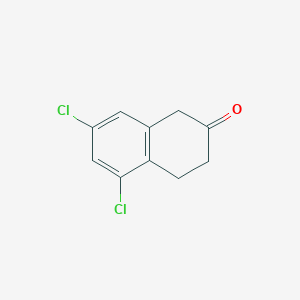
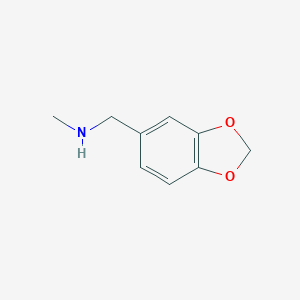
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
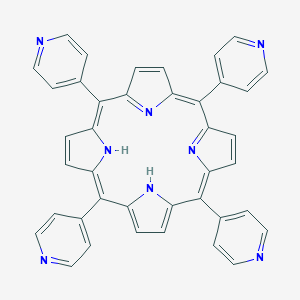
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
